1-methyl-2,3-dihydro-1H-indene-1-carbaldehyde
CAS No.:
Cat. No.: VC16782591
Molecular Formula: C11H12O
Molecular Weight: 160.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H12O |
|---|---|
| Molecular Weight | 160.21 g/mol |
| IUPAC Name | 1-methyl-2,3-dihydroindene-1-carbaldehyde |
| Standard InChI | InChI=1S/C11H12O/c1-11(8-12)7-6-9-4-2-3-5-10(9)11/h2-5,8H,6-7H2,1H3 |
| Standard InChI Key | IZEBRYSUNDNECT-UHFFFAOYSA-N |
| Canonical SMILES | CC1(CCC2=CC=CC=C21)C=O |
Introduction
1-Methyl-2,3-dihydro-1H-indene-1-carbaldehyde is an organic compound belonging to the indene family, which consists of bicyclic structures featuring a fused benzene and cyclopentene ring. This specific compound is characterized by the presence of a methyl group and an aldehyde functional group, making it a valuable intermediate in various chemical synthesis applications.
Synthesis Methods
The synthesis of 1-methyl-2,3-dihydro-1H-indene-1-carbaldehyde typically involves the modification of indene derivatives. A common approach includes introducing a methyl group to the indene ring followed by oxidation to form the aldehyde. Various synthetic routes have been explored, often employing techniques such as electrophilic aromatic substitution reactions.
Synthetic Routes
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Starting Materials: 1H-indene derivatives are commonly used as starting materials.
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Modification Steps:
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Introduction of a methyl group.
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Oxidation to form the aldehyde functionality.
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Chemical Reactivity
This compound participates in reactions typical of aldehydes, including nucleophilic addition and condensation reactions. The reactivity is influenced by both steric and electronic factors associated with the methyl group and the aldehyde functionality.
Types of Reactions
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Nucleophilic Addition: Commonly seen with nucleophiles like amines and alcohols.
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Condensation Reactions: Often used in the synthesis of more complex molecules.
Applications in Organic Synthesis
1-Methyl-2,3-dihydro-1H-indene-1-carbaldehyde serves as a key intermediate in the synthesis of substituted indenes and other complex organic molecules. Its versatility in organic synthesis makes it a valuable compound for further research and development.
Applications
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Synthesis of Substituted Indenes: Through electrophilic aromatic substitution reactions.
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Pharmaceutical and Material Science Research: Derivatives are being studied for potential applications.
Research Findings and Future Directions
Research into derivatives of this compound continues, focusing on potential applications in pharmaceuticals and material science. The compound's unique structure and reactivity profile make it an interesting candidate for further exploration.
Future Research Directions
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Pharmaceutical Applications: Investigating derivatives for medicinal properties.
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Material Science: Exploring uses in advanced materials synthesis.
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